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This guide provides a comparative analysis of the anti-inflammatory properties of JX10, an
investigational drug for acute ischemic stroke. 3X10, formerly known as TMS-007, is a small
molecule derived from the fungus Stachybotrys microspora and exhibits a dual mechanism of
action: thrombolytic and anti-inflammatory.[1][2] This document will focus on its anti-
inflammatory characteristics, comparing its mechanism and available data with other relevant
therapeutic approaches for ischemic stroke.

JX10: A Dual-Action Candidate for Acute Ischemic
Stroke

JX10 is a promising therapeutic agent that uniquely combines two critical functions for stroke
treatment: breaking down blood clots and reducing inflammation.[1][2][3] Its thrombolytic effect
is achieved by inducing a conformational change in plasminogen, which enhances its binding
to fibrin and promotes the dissolution of clots.[1] This action is distinct from traditional
thrombolytics like tissue plasminogen activator (tPA).[1]

The anti-inflammatory properties of JX10 are attributed to its inhibition of soluble epoxide
hydrolase (sEH).[1] This enzyme is a key regulator of inflammatory pathways, and its inhibition
is a novel strategy for mitigating the inflammatory damage associated with ischemic stroke.
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Anti-inflammatory Mechanism of Action: Soluble
Epoxide Hydrolase (sEH) Inhibition

The primary anti-inflammatory mechanism of JX10 is the inhibition of soluble epoxide
hydrolase (sEH).[1] SEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which
are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective effects. By
inhibiting sEH, JX10 increases the bioavailability of EETs, thereby suppressing
neuroinflammation.

The signaling pathway is as follows:

Soluble Epoxide
Hydrolase (sEH)

Dihydroxyeicosatrienoic
Acids (DHETs)
(Less active)

Epoxyeicosatrienoic
Acids (EETs)
(Anti-inflammatory)

[ Arachidonic Acid H CHEEIIEATD (20
Epoxygenase

Neuroinflammation

Click to download full resolution via product page

JX10's anti-inflammatory mechanism via sEH inhibition.

Comparative Performance of JX10

Direct quantitative data from preclinical studies on the specific effects of IX10 on inflammatory
biomarkers such as cytokines and chemokines in brain tissue is not extensively available in the
public domain. The Phase 2a clinical trial of IX10 reported that systemic pharmacodynamic
markers of inflammation were not significantly affected by the treatment.[1] This may suggest a
more localized anti-inflammatory effect within the brain tissue that is not readily detected in
peripheral blood.
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However, the clinical outcomes from the Phase 2a trial provide indirect evidence of its
beneficial effects, which may be partly attributable to its anti-inflammatory properties.

Clinical Efficacy of JX10 in Acute Ischemic Stroke
(Phase 2a Trial)

A randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study was
conducted in Japan with patients who had an acute ischemic stroke and were ineligible for tPA
or thrombectomy.[4]

JX10 (Combined
Outcome Measure Placebo p-value
Doses)

Excellent Functional

Outcome (MRS 0-1at  40.4% (21/52) 18.4% (7/38) 0.03
90 days)

Symptomatic

Intracranial 0% (0/52) 2.6% (1/38) 0.42

Hemorrhage (sICH)

Data sourced from the Phase 2a clinical trial of JX10 (formerly TMS-007).[4]

These results demonstrate a significantly better functional outcome for patients treated with
JX10 compared to placebo, with a favorable safety profile regarding intracranial hemorrhage.

[4]

Comparison with Other Anti-inflammatory Strategies
for Ischemic Stroke

Due to the lack of specific preclinical data on JX10's impact on inflammatory biomarkers, a
direct quantitative comparison is challenging. Instead, a comparison of its mechanism of action
with other anti-inflammatory approaches is presented.
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Therapeutic Agent/Class

Primary Anti-inflammatory
Mechanism

Relevance in Ischemic
Stroke

JX10

Soluble Epoxide Hydrolase
(sEH) Inhibition

Investigational. Increases anti-
inflammatory EETS, potentially

reducing neuroinflammation.

Tissue Plasminogen Activator
(tPA)

Primarily thrombolytic. May
have secondary pro- or anti-

inflammatory effects.

Standard of care for
thrombolysis. Its direct anti-
inflammatory role is complex
and not its primary therapeutic

target.

Non-steroidal Anti-

inflammatory Drugs (NSAIDs)

Cyclooxygenase (COX)
inhibition, reducing

prostaglandin synthesis.

Generally not recommended in
acute ischemic stroke due to
an increased risk of

hemorrhagic conversion.

Minocycline

Inhibition of microglial
activation and suppression of
pro-inflammatory cytokine

production.

Investigational. Has shown
neuroprotective effects in

preclinical models.

Anti-cytokine therapies (e.qg.,
anti-IL-1, anti-TNF-a)

Neutralization of specific pro-

inflammatory cytokines.

Investigational. Mixed results

in clinical trials for stroke.

Expected Anti-inflammatory Effects of seH
Inhibition (Based on Preclinical Data of a Similar

sEH Inhibitor)

To illustrate the potential quantitative anti-inflammatory effects of SEH inhibition, preclinical data
from a study on AUDA, another selective sEH inhibitor, in a rat model of middle cerebral artery
occlusion (MCAO) is presented below. It is important to note that this data is not for JX10 but
for a compound with a similar mechanism of action.
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Inflammatory
Biomarker (MRNA

o MCAO + Vehicle MCAO + AUDA Fold Change
expression in
ischemic cortex)
Pro-inflammatory
IL-1B ~35 ~15 | ~2.3x
IL-6 ~4.0 ~2.0 1 ~2.0x
iINOS ~3.0 ~1.0 1 ~3.0x
MCP-1 ~2.5 ~1.0 1 ~2.5%
MMP-9 ~2.0 ~0.5 1 ~4.0x
Anti-inflammatory
IL-10 ~1.0 ~2.5 1 ~2.5X

Data is illustrative and based on graphical representations from Yeh et al., 2019, investigating
the sEH inhibitor AUDA in a rat MCAO model.

This data suggests that sEH inhibition can lead to a significant reduction in key pro-
inflammatory mediators and an increase in anti-inflammatory cytokines in the ischemic brain
tissue.

Experimental Protocols

A detailed methodology for a representative preclinical stroke model is provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used experimental model to mimic ischemic stroke in humans.

Objective: To induce a focal cerebral ischemia to study the pathophysiology of stroke and
evaluate the efficacy of neuroprotective agents.

Materials:
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o Male Sprague-Dawley or Wistar rats (250-3009)
¢ Anesthesia (e.g., isoflurane)

e Surgical microscope

e Microvascular clips

e 4-0 nylon suture with a silicone-coated tip

o Laser Doppler flowmeter

Procedure:

e Anesthesia and Surgical Preparation:

o Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a
mixture of N2O and Ox.

o Maintain the body temperature at 37°C using a heating pad.

o Make a midline cervical incision and expose the common carotid artery (CCA), external
carotid artery (ECA), and internal carotid artery (ICA).

e Occlusion of the Middle Cerebral Artery (MCA):
o Carefully dissect the arteries to free them from the surrounding tissue.
o Ligate the CCA proximally and the ECA distally.
o Insert a 4-0 nylon suture with a silicone-coated tip into the ICA through the ECA stump.

o Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight
resistance is felt, indicating the occlusion of the origin of the MCA.

o Monitor the cerebral blood flow using a laser Doppler flowmeter to confirm successful
occlusion (a drop of >80% is typically required).

o Reperfusion (for transient MCAO models):
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o After the desired period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to
allow for reperfusion.

e Wound Closure and Post-operative Care:
o Close the incision in layers.
o Discontinue anesthesia and allow the animal to recover.
o Provide post-operative care, including hydration and pain management as needed.

o Assessment of Infarct Volume and Neurological Deficits:

[e]

At a predetermined time point (e.g., 24 or 48 hours) after MCAO, euthanize the animal.
o Harvest the brain and slice it into coronal sections.

o Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct
area (infarcted tissue appears white, while viable tissue is red).

o Quantify the infarct volume using image analysis software.

o Neurological deficits can be assessed before euthanasia using a standardized scoring
system (e.g., Bederson's scale).
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Workflow for the MCAO experimental model.

Conclusion

JX10 represents a novel, dual-action therapeutic candidate for acute ischemic stroke, with a
unique anti-inflammatory mechanism centered on the inhibition of soluble epoxide hydrolase.
While direct quantitative data on its specific effects on inflammatory biomarkers in preclinical
stroke models is limited in publicly available literature, the significant improvement in functional
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outcomes in a Phase 2a clinical trial suggests a meaningful therapeutic benefit.[4] Its anti-
inflammatory action, combined with its thrombolytic properties, positions JX10 as a potentially
valuable treatment option, warranting further investigation in larger clinical trials. The seH
inhibition pathway is a promising target for mitigating the damaging neuroinflammation that
follows an ischemic event.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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